B2F vs. Full-Length Arabidopsis GT-1: Restricted vs. Expanded Target Sequence Repertoire
A direct comparative study showed that recombinant Arabidopsis GT-1, which is 26 amino acids longer (406 aa) than tobacco B2F/GT-1a, binds not only to the canonical Box II element (GGTTAA core) but also to pea rbcS-3A Box III and the Arabidopsis CAB2 light-responsive element, both of which contain GATA motifs [1]. The truncated tobacco GT-1a (B2F), prepared from Escherichia coli extracts, did not bind these GATA-containing elements under identical EMSA conditions [1]. This constitutes a qualitative specificity difference with quantitative sequence-length basis (406 vs. 380 aa).
| Evidence Dimension | Target DNA sequence repertoire |
|---|---|
| Target Compound Data | B2F (tobacco GT-1a, ~380 aa): binds Box II (GGTTAA core) only |
| Comparator Or Baseline | Arabidopsis GT-1 (406 aa): binds Box II + Box III (GATA motif) + CAB2 element (GATA motif) |
| Quantified Difference | 26 amino acid length difference; 0 vs. 2 additional cognate elements (Box III, CAB2) |
| Conditions | EMSA with recombinant proteins produced in E. coli (B2F/GT-1a) or by in vitro translation (AtGT-1); probes: 4× Box II, Box III, CAB2 LRE |
Why This Matters
Researchers requiring exclusive Box II interrogation without GATA-element cross-reactivity must use B2F, not full-length AtGT-1, to avoid confounding signals from off-target DNA binding.
- [1] Hiratsuka K, Wu X, Fukuzawa H, Chua NH. Molecular dissection of GT-1 from Arabidopsis. Plant Cell. 1994 Dec;6(12):1805-13. doi: 10.1105/tpc.6.12.1805. PMID: 7866025. View Source
